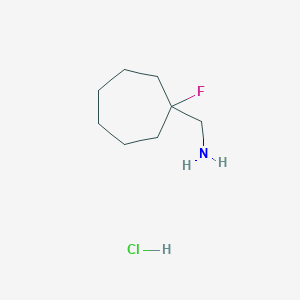
1-(1-Fluorocycloheptyl)methanaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Fluorocycloheptyl)methanaminehydrochloride is a chemical compound with the molecular formula C8H16FN·HCl. It is a derivative of cycloheptane, where a fluorine atom is attached to the first carbon of the cycloheptyl ring, and a methanamine group is attached to the same carbon. The hydrochloride salt form enhances its stability and solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Fluorocycloheptyl)methanaminehydrochloride typically involves the following steps:
Fluorination: Cycloheptanol is reacted with a fluorinating agent such as hydrogen fluoride (HF) to produce 1-fluorocycloheptane.
Amination: The 1-fluorocycloheptane is then subjected to a nucleophilic substitution reaction with methanamine under controlled conditions to form 1-(1-fluorocycloheptyl)methanamine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the fluorination and amination steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(1-Fluorocycloheptyl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkoxides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学的研究の応用
1-(1-Fluorocycloheptyl)methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential interactions with biological systems, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
作用機序
The mechanism of action of 1-(1-Fluorocycloheptyl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets within proteins. This can lead to modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
1-(1-Fluorocyclohexyl)methanaminehydrochloride: Similar structure but with a six-membered ring instead of a seven-membered ring.
1-(1-Fluorocyclopentyl)methanaminehydrochloride: Similar structure but with a five-membered ring.
1-(1-Methoxymethyl)cyclopentylmethanaminehydrochloride: Contains a methoxymethyl group instead of a fluorine atom.
Uniqueness
1-(1-Fluorocycloheptyl)methanaminehydrochloride is unique due to its seven-membered ring structure, which can confer different steric and electronic properties compared to its six- and five-membered ring analogs. The presence of the fluorine atom also enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H17ClFN |
|---|---|
分子量 |
181.68 g/mol |
IUPAC名 |
(1-fluorocycloheptyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H16FN.ClH/c9-8(7-10)5-3-1-2-4-6-8;/h1-7,10H2;1H |
InChIキー |
BGXFBVVDECJMPW-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)(CN)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(2-Chlorophenyl)methylamino]methyl]aniline](/img/structure/B13896151.png)

![(4,8-dioxothieno[3,2-f][1]benzothiol-2-yl)methyl acetate](/img/structure/B13896167.png)

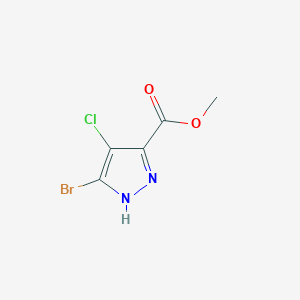
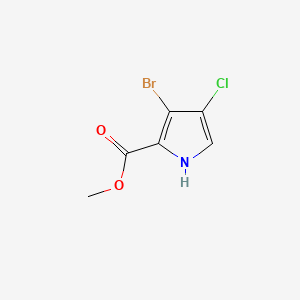
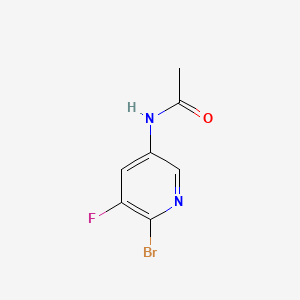
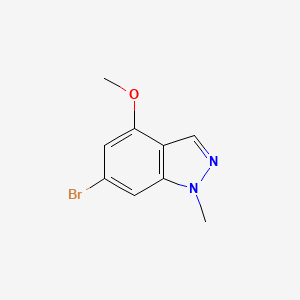
![(2S,3aR,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13896201.png)
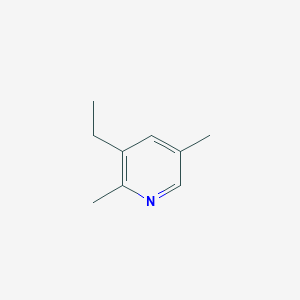
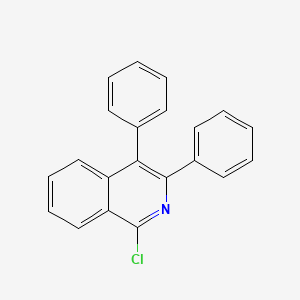
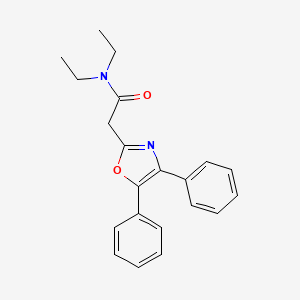
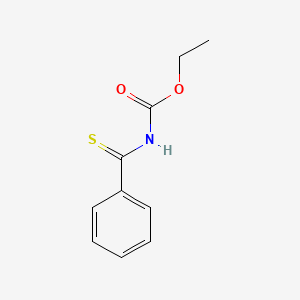
![Methyl 3-hydroxy-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-carboxylate](/img/structure/B13896220.png)
